molecular formula C20H22N10Na2O14P2 B2488428 Guanylyl-(3'-->5')-3'-guanylicacid,cyclicnucleotide,disodiumsalt CAS No. 2222132-40-1

Guanylyl-(3'-->5')-3'-guanylicacid,cyclicnucleotide,disodiumsalt

Cat. No. B2488428
CAS RN: 2222132-40-1
M. Wt: 734.379
InChI Key: SVIXOIGPVFFABR-XDODWTFASA-L
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Description

Synthesis Analysis

The synthesis of guanylyl-(3',5')-nucleosides and oligoguanylic acids has been explored through enzymatic methods. Specifically, ribonuclease N1 from Neurospora crassa has been shown to facilitate the synthesis of guanylyl-(3',5')-nucleosides, offering a yield of 27% regarding guanosine 2',3'-cyclic phosphate added. This enzyme proves to be a more effective tool than ribonuclease T1 for oligonucleotide synthesis, with yield depending on factors like temperature, pH, and substrate concentration (Koike, Uchida, & Egami, 1969).

Molecular Structure Analysis

The crystal structure of sodium guanylyl-3',5'-cytidine nonahydrate has been determined, revealing insights into its molecular configuration. This structure includes guanine paired to cytosine through three hydrogen bonds and exhibits significant base stacking, with sodium cations bound to the ionized phosphate groups. This arrangement contributes to a double-helical RNA segment within the crystal structure (Rosenberg, Seeman, Day, & Rich, 1976).

Chemical Reactions and Properties

Guanylic acid derivatives, including the disodium salt of 3'-guanylic acid, have shown the ability to form gels under certain pH conditions, indicating helical arrangements of ribose nucleotides. This property is derived from X-ray diffraction studies, suggesting a significant aspect of their chemical behavior and interactions (Iball, Morgan, & Wilson, 1963).

Physical Properties Analysis

The physical properties of guanylyl-(3',5')-nucleotides have been extensively studied, highlighting their role in biological systems. For instance, the aggregation behavior of guanylic acids in a strong electrolytic medium has been investigated through calorimetry, revealing insights into gel formation mechanisms and the energy interactions involved in nucleotide sequencing (Chantot, 1972).

Chemical Properties Analysis

The chemical properties of guanylyl-(3'-->5')-guanosine have been explored, particularly in the context of metal ion binding. Studies have demonstrated the specificity of metal ion interactions with guanylyl-(3'-->5')-guanosine, highlighting the importance of these interactions in biological processes and the molecular structure's influence on binding preferences (Da Costa & Sigel, 2003).

Scientific Research Applications

Gel Formation and Fiber Properties

  • Guanylic acid, including its disodium salt form, can create a gel under specific pH conditions. Fibers drawn from these gels showed a helical arrangement of ribose nucleotides, suggesting potential applications in materials science (Iball, Morgan, & Wilson, 1963).

Synthesis and Biochemical Applications

  • A new method for synthesizing cyclic bis(3′→5′)diguanylic acid (cGpGp), a biologically important compound, has been developed. This method yields a higher product yield than existing methods, indicating its utility in biochemical applications (Hayakawa et al., 2003).

Prebiotic Molecular Evolution

  • Polymerization of amino-acid acyl cyclic-3',5'-nucleotides, including guanylyl-(3'-->5')-3'-guanylic acid, is postulated as a possible origin of RNA and associated protein in prebiotic molecular evolution. This highlights its significance in understanding the early stages of life on Earth (Aylward & Bofinger, 2007).

Bioinformatics and Computational Biology

  • Computational approaches have been used to probe the properties of enzymes, such as guanylyl cyclases, that generate cyclic guanosine monophosphate (cGMP) from guanylyl-(3'-->5')-3'-guanylic acid. These studies aid in the discovery of novel cellular components (Xu, Zhang, Lim, & Wong, 2018).

Molecular Biology and Genetics

  • Studies on the crystalline structure of guanylyl-3',5'-cytidine, related to guanylyl-(3'-->5')-3'-guanylic acid, have provided insights into the double helix structure of RNA, contributing to our understanding of genetic information storage and transmission (Day, Seeman, Rosenberg, & Rich, 1973).

Mechanism of Action

Target of Action

The primary target of Guanylyl-(3’–>5’)-3’-guanylicacid, cyclic nucleotide, disodium salt is Guanylate Cyclase (GC) . GC is a lyase enzyme that converts guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP) and pyrophosphate . It is often part of the G protein signaling cascade that is activated by low intracellular calcium levels and inhibited by high intracellular calcium levels .

Mode of Action

The compound interacts with its target, GC, to catalyze the conversion of GTP to cGMP . This process is part of the G protein signaling cascade, which is activated by low intracellular calcium levels and inhibited by high intracellular calcium levels . In response to calcium levels, GC synthesizes cGMP from GTP . cGMP keeps cGMP-gated channels open, allowing for the entry of calcium into the cell .

Biochemical Pathways

The affected pathway is the G protein signaling cascade . This cascade is activated by low intracellular calcium levels and inhibited by high intracellular calcium levels . In response to calcium levels, GC synthesizes cGMP from GTP . cGMP keeps cGMP-gated channels open, allowing for the entry of calcium into the cell . Like cAMP, cGMP is an important second messenger that internalizes the message carried by intercellular messengers such as peptide hormones and nitric oxide .

Pharmacokinetics

Similar compounds, such as bi 685509, a soluble guanylyl cyclase activator, have been studied . BI 685509 was rapidly absorbed after oral administration, and exposure increased in a dose-proportional manner after single doses . BI 685509 pharmacokinetics appeared linear with time; steady state occurred 3–5 days after each multiple-dosing period .

Result of Action

The result of the action of Guanylyl-(3’–>5’)-3’-guanylicacid, cyclic nucleotide, disodium salt is the production of cGMP from GTP . cGMP keeps cGMP-gated channels open, allowing for the entry of calcium into the cell . Like cAMP, cGMP is an important second messenger that internalizes the message carried by intercellular messengers such as peptide hormones and nitric oxide . Depending on cell type, it can drive adaptive/developmental changes requiring protein synthesis .

Action Environment

The action of Guanylyl-(3’–>5’)-3’-guanylicacid, cyclic nucleotide, disodium salt is influenced by environmental factors such as intracellular calcium levels . The G protein signaling cascade, which the compound is part of, is activated by low intracellular calcium levels and inhibited by high intracellular calcium levels . Therefore, the compound’s action, efficacy, and stability may be influenced by the calcium levels in the cell .

properties

IUPAC Name

disodium;9-[(1S,6R,8R,9R,10S,15R,17R,18R)-9,18-dihydroxy-17-(2-imino-6-oxo-5H-purin-9-yl)-3,12-dioxido-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-2-imino-5H-purin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N10O14P2.2Na/c21-19-25-13-7(15(33)27-19)23-3-29(13)17-9(31)11-5(41-17)1-39-45(35,36)44-12-6(2-40-46(37,38)43-11)42-18(10(12)32)30-4-24-8-14(30)26-20(22)28-16(8)34;;/h3-12,17-18,31-32H,1-2H2,(H,35,36)(H,37,38)(H2,21,27,33)(H2,22,28,34);;/q;2*+1/p-2/t5-,6-,7?,8?,9-,10-,11-,12-,17-,18-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAYXPTMLWUPPQQ-CHBWPDGOSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(O2)N3C=NC4C3=NC(=N)NC4=O)O)OP(=O)(OCC5C(C(C(O5)N6C=NC7C6=NC(=N)NC7=O)O)OP(=O)(O1)[O-])[O-].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4C3=NC(=N)NC4=O)O)OP(=O)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7C6=NC(=N)NC7=O)O)OP(=O)(O1)[O-])[O-].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N10Na2O14P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

734.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Guanylyl-(3'-->5')-3'-guanylicacid,cyclicnucleotide,disodiumsalt
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Guanylyl-(3'-->5')-3'-guanylicacid,cyclicnucleotide,disodiumsalt
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